

# A Comparative Analysis of ATP Disodium Salt Purity from Leading Suppliers

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Compound of Interest		
Compound Name:	ATP (disodium salt)	
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For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to achieving accurate and reproducible experimental results. Adenosine 5'-triphosphate (ATP) disodium salt, a critical coenzyme and energy currency in cellular metabolism, is no exception. This guide provides an objective comparison of ATP disodium salt purity from various suppliers, supported by experimental data and detailed analytical protocols.

## **Quantitative Purity Analysis**

The purity of ATP disodium salt is a key factor in its performance. Impurities can lead to erroneous results in sensitive assays. The following table summarizes the purity specifications for ATP disodium salt from several prominent suppliers. The data is compiled from publicly available product datasheets and certificates of analysis.



Supplier	Product Number	Purity (by HPLC)	Water Content (by Karl Fischer)	Other Impurities (e.g., ADP, AMP)
Supplier A	A1234	≥99%	≤10%	ADP ≤0.5%, AMP ≤0.5%
Supplier B	B5678	≥98%	Not Specified	Not Specified
Supplier C	C9101	≥99.0%	≤8%	ADP+AMP ≤1.0%
Supplier D	D1121	>99%[1]	Not Specified	Not Specified
Supplier E	E3141	≥98%[2]	≤10%[2]	Phosphate (P) ≤0.1%[2]
Supplier F	F5161	≥99% (HPLC)[3]	Not Specified	Not Specified
Supplier G	G1718	≥98%[4]	Not Specified	Not Specified
Supplier H	H1819	99.95%[5]	Not Specified	Not Specified
Supplier I	l1920	≥98%	Not Specified	ADP and AMP ≤0.5% (enzymatic)

Note: "Not Specified" indicates that the information was not readily available on the product documentation. Researchers should contact the supplier for more detailed information.

## **Experimental Protocols for Purity Assessment**

Accurate determination of ATP disodium salt purity relies on robust analytical methods. The following are detailed protocols for key experiments used to assess the quality of this critical reagent.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination



HPLC is a primary method for quantifying the purity of ATP and detecting related impurities like ADP and AMP.[6][7][8]

#### Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m) is commonly used.[7] [9]
- Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 84 mM phosphate buffer with 61 mM NaH2PO4 and 23 mM Na2HPO4, pH 6.5) and a small amount of organic solvent like methanol (e.g., 99.9:0.1 v/v) is effective.[9] Alternatively, a gradient elution can be used with Buffer A (0.1 M KH2PO4, 4 mM TBA bisulfate, pH 6) and Buffer B (70% Buffer A, 30% methanol).[10]
- Flow Rate: Typically 1.0 mL/min.[9]
- Detection: UV absorbance is monitored at 254 nm.[8][9]
- Sample Preparation: A standard solution of ATP disodium salt is prepared in the mobile phase or ultrapure water.
- Analysis: The retention times of ATP, ADP, and AMP are determined using pure standards.
  The peak area of ATP relative to the total peak area of all components in the sample chromatogram is used to calculate purity.

## <sup>31</sup>P-NMR Spectroscopy for Structural Integrity and Purity

Phosphorus-31 Nuclear Magnetic Resonance (<sup>31</sup>P-NMR) spectroscopy is a powerful, non-destructive technique for assessing the structural integrity of ATP and quantifying the relative amounts of ATP, ADP, and AMP.[11][12]

#### Protocol:

Instrumentation: A high-resolution NMR spectrometer.



- Sample Preparation: The ATP disodium salt sample is dissolved in a suitable solvent, typically D<sub>2</sub>O, with a known concentration.
- Data Acquisition: Proton-decoupled <sup>31</sup>P-NMR spectra are acquired.
- Analysis: The characteristic chemical shifts for the α, β, and γ phosphates of ATP, and the α and β phosphates of ADP, are identified. The relative integrals of the distinct phosphorus signals are used to determine the molar ratio of ATP to other phosphorus-containing impurities.[11][12] For instance, the β-phosphate resonance of ATP is unique and can be used for quantification.[11]

## Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of ATP and to identify potential impurities.

#### Protocol:

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[13][14]
- Ionization Source: Electrospray ionization (ESI) is commonly used.[13]
- Analysis: The mass-to-charge ratio (m/z) of the parent ion of ATP is measured and compared to its theoretical molecular weight. The presence of other ions can indicate impurities.

## **Karl Fischer Titration for Water Content Determination**

The water content of hygroscopic powders like ATP disodium salt is a critical quality parameter. Karl Fischer titration is the gold standard for this measurement.[15][16]

#### Protocol:

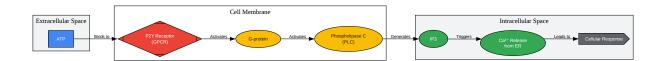
- Instrumentation: A Karl Fischer titrator.
- Reagent: Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent.

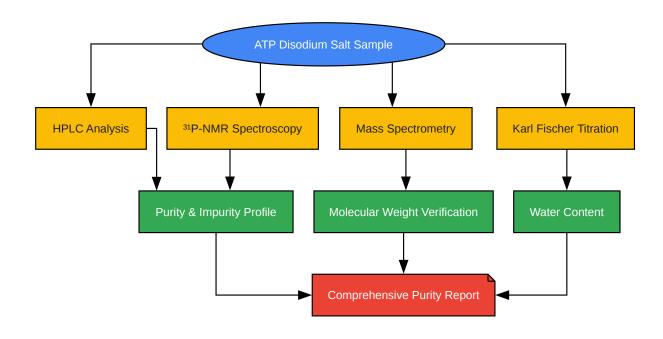


- Procedure: A known weight of the ATP disodium salt sample is dissolved in a suitable solvent (e.g., methanol) in the titration vessel. The Karl Fischer reagent is then titrated into the sample solution. The endpoint is reached when all the water in the sample has reacted with the iodine in the reagent.
- Calculation: The volume of the Karl Fischer reagent consumed is used to calculate the amount of water in the sample.

## **Visualizing Key Processes**

To further aid in understanding, the following diagrams illustrate a key ATP signaling pathway and the experimental workflow for purity assessment.





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